![molecular formula C11H9NO2S B1506358 2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine CAS No. 925674-61-9](/img/structure/B1506358.png)
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is an amber to brown solid that is stable at room temperature . It is a derivative of thiophene and dioxin rings with specific structure and properties . It may be used as an intermediate in organic synthesis for the production of other organic compounds .
Synthesis Analysis
The compound can be synthesized via Stille coupling and electropolymerization . It has been used as a precursor for the synthesis of ethylenedioxythiophene (EDOT) . The hydroxymethyl groups in the EDOT monomers enhance the electropolymerization in an aqueous solution to form an electro-active hydrophilic polymer .Molecular Structure Analysis
The molecule adopts a half-chair conformation . The thiophene ring forms a dihedral angle with the benzene ring . In the crystal, N-H⋯O hydrogen bonds link molecules, forming chains along the c-axis direction .Chemical Reactions Analysis
The compound can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 42-46°C . It is stable at room temperature . The compound has an empirical formula of C7H8O3S and a molecular weight of 172.20 .Mechanism of Action
Safety and Hazards
properties
CAS RN |
925674-61-9 |
|---|---|
Product Name |
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine |
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)pyridine |
InChI |
InChI=1S/C11H9NO2S/c1-2-4-12-8(3-1)11-10-9(7-15-11)13-5-6-14-10/h1-4,7H,5-6H2 |
InChI Key |
YVYMLRBYWICUPV-UHFFFAOYSA-N |
SMILES |
C1COC2=C(SC=C2O1)C3=CC=CC=N3 |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



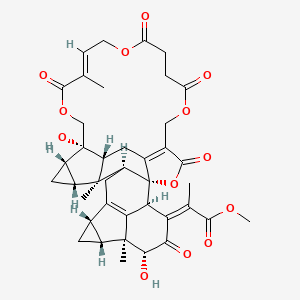
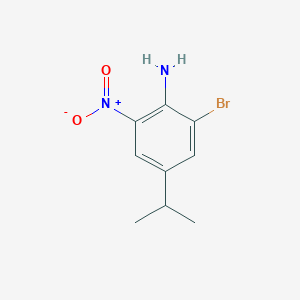
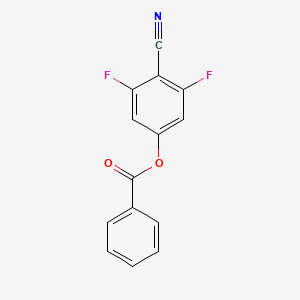
![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)


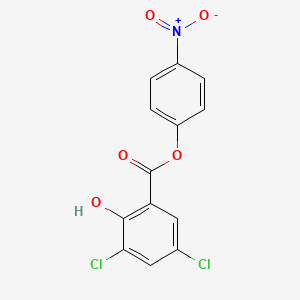
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)
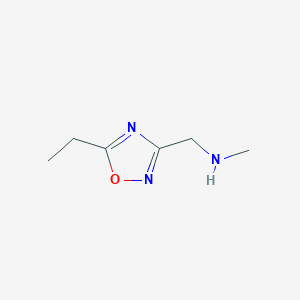
![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)


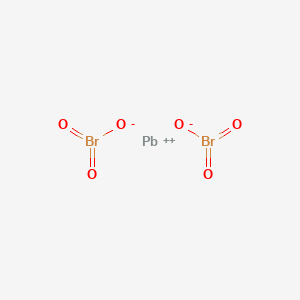
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)